molecular formula C6H12N2S3 B147505 Tetramethylthiuram monosulfide CAS No. 97-74-5

Tetramethylthiuram monosulfide

Cat. No. B147505
CAS RN: 97-74-5
M. Wt: 208.4 g/mol
InChI Key: REQPQFUJGGOFQL-UHFFFAOYSA-N
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Description

Tetramethylthiuram monosulfide (TMTM) is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of biologically and pharmaceutically active compounds. It is used as a starting material in the synthesis of S-aryl dithiocarbamates, which are formed through C(sp2)–S bond-forming reactions with aryl boronic acids .

Synthesis Analysis

The synthesis of TMTM-based compounds involves copper-catalyzed reactions that proceed smoothly to give the desired products in good to excellent yields. This methodology is characterized by its simplicity, broad functional group tolerance, and excellent yields, making it valuable for preparing a diverse range of compounds .

Molecular Structure Analysis

The molecular structure of TMTM has been determined using single-crystal diffractometry. The molecule consists of two approximately planar dimethyldithiocarbamato moieties sharing an S atom. The planes of these moieties make an angle of 78.6°, and there is a notable intramolecular contact between an S atom and an sp2-hybridized C atom, leading to differences in corresponding bond angles and slight pyramidalization of the sp2-hybridized C atom .

Chemical Reactions Analysis

TMTM is known to be stable, but when mixed with sulfur, it forms tetramethylthiuram polysulfides (TMTPs), which are significant in the vulcanization process. The formation of TMTPs is rapid, and equilibrium concentrations are achieved in about 2 minutes. The proposed mechanism suggests that sulfur atoms are added sequentially to the accelerator .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMTM have been explored through various studies. The heats of combustion and formation of TMTM have been determined, and the S–S thermochemical bond energy in TMTM is found to be comparable to that in normal alkane disulfides and elemental sulfur (S8). Rotating-bomb combustion calorimetry has been used effectively for compounds containing both sulfur and nitrogen .

Scientific Research Applications

Vulcanization Process and Rubber Chemistry

TMTM is extensively studied for its role in the vulcanization of rubber. It is known for its ability to vulcanize rubber without added sulfur, especially in the presence of zinc oxide. This leads to the formation of zinc dimethyldithiocarbamate and other substances (Craig et al., 1951). Another study showed that TMTM differs in its reactivity with sulfur compared to tetramethylthiuram disulfide (TMTD), affecting the vulcanization reactions in rubber (Gradwell & Grooff, 2001).

Chemical Properties and Reactions

The heats of combustion and formation of TMTM were determined, providing insights into its thermochemical properties. The S—S thermochemical bond energy in TMTM was found to be similar to that in normal alkane disulfides (Good et al., 1961). Additionally, the kinetics of TMTM's reaction with rubber were studied, highlighting that it interacts with rubber through a free radical stage, but no formation of chemical crosslinks takes place (Dogadkin & Shershnev, 1960).

Environmental and Analytical Chemistry

TMTM's environmental interactions, particularly its behavior at the soil-water interface, have been investigated. The extent of adsorption of TMTM in soil and its levels in water when introduced to soil systems for agricultural practices were determined (Priyantha et al., 2008). Additionally, the quantitative determination of TMTM in wastewater was studied using thin-layer densitometry of its copper complexes, offering a simple and rapid means to quantify this compound (Onuska, 1974).

Molecular and Structural Analysis

The vibrational spectra of TMTM were analyzed, providing valuable information for interpreting the spectra of these complex vulcanizing agents. This included the demonstration of the highly coupled nature of the CS vibration and its contribution to specific frequency regions (Coleman et al., 1974).

Safety And Hazards

Tetramethylthiuram monosulfide is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life . Large concentrations of dust may be explosive . Heating to decomposition may release carbon monoxide, carbon dioxide nitrogen oxide, sulfur oxides or other potentially toxic gases .

properties

IUPAC Name

dimethylcarbamothioyl N,N-dimethylcarbamodithioate
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InChI

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
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InChI Key

REQPQFUJGGOFQL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=S)SC(=S)N(C)C
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Molecular Formula

C6H12N2S3
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DSSTOX Substance ID

DTXSID0021333
Record name Tetramethylthiuram monosulfide
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Molecular Weight

208.4 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline]
Record name Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl-
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Solubility

Soluble in aromatic solvents
Record name BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE
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Density

1.37 @ 20 °C
Record name BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE
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Vapor Pressure

0.00027 [mmHg]
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Product Name

Tetramethylthiuram monosulfide

Color/Form

Yellow powder

CAS RN

97-74-5
Record name Tetramethylthiuram monosulfide
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Record name Bis(dimethylthiocarbamoyl) sulfide
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Record name BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE
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Melting Point

109.5 °C
Record name BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethylthiuram monosulfide

Citations

For This Compound
904
Citations
OT Alanis, KJ Freundt, GP Liebaldt - Environmental Research, 1982 - Elsevier
Tetramethylthiuram monosulfide (TMTM), when given in a small dose of 26 mg/kg po, caused prolongation of the hexobarbital sleeping time in female Wistar rats. This effect was …
Number of citations: 1 www.sciencedirect.com
YX Wu, K Peng, JH Li, ZB Dong - Synthesis, 2020 - thieme-connect.com
… To obtain the optimal reaction conditions with tetramethylthiuram monosulfide (TMTM), we chose iodobenzene as the model substrate (Table [1]). In general, fundamental factors such …
Number of citations: 7 www.thieme-connect.com
JG Contreras, JA Gnecco… - Journal of coordination …, 1989 - Taylor & Francis
… Copper(1) complexes of tetramethylthiuram monosulfide (Me,TMS) of the type Cu(Me,ThlS)X where X = C1, Br or I have been prepared in high yield. The Cu(Me,ThlS)X species …
Number of citations: 13 www.tandfonline.com
Y Sun, J Wang, L Sun, J Hua… - … Materials and Engineering, 2021 - Wiley Online Library
… Copper sulfate (CuSO 4 ) and tetramethylthiuram monosulfide (TMTM) are successfully compounded with nitrile–butadiene rubber (NBR) to fabricate vulcanizates by the coordination …
Number of citations: 5 onlinelibrary.wiley.com
A Hedenstedt, U Rannug, C Ramel… - Mutation Research …, 1979 - Elsevier
… The relatively low direct mutagenic effect of tetramethylthiuram monosulfide (TMTM) was enhanced in the presence of a metabolizing system ($9 mix}. A hypothesis is given regarding …
Number of citations: 97 www.sciencedirect.com
JR Wolfe Jr - Journal of Applied Polymer Science, 1968 - Wiley Online Library
… The present paper is concerned with the kinetics of the sulfur vulcanization of an EPDM elastomer which is accelerated by either tetramethylthiuram monosulfide (TMTM) or by tetra…
Number of citations: 3 onlinelibrary.wiley.com
X Wang, CY Wu, YS Li, ZB Dong - European Journal of Organic …, 2020 - Wiley Online Library
… Typical Procedure (TP) for the Synthesis of 2-(Allylthio)benzo[d]oxazole (3a): A mixture of 2-aminophenol (1 mmol), tetramethylthiuram monosulfide (TMTM, 0.6 mmol), and sodium …
M Geyser, WJ McGill - Journal of applied polymer science, 1995 - Wiley Online Library
… Tetramethylthiuram monosulfide (TMTM) is stable, but TMTM‐sulfur mixes form TMTPs. A mechanism is proposed to account for the large amount of TMTM formed on heating TMTD in …
Number of citations: 40 onlinelibrary.wiley.com
Q Li, ZY Wang, H Inagaki, YJ Li, M Minami - Toxicology, 1995 - Elsevier
… lymphocyte transformation test for evaluating contact hypersensitivity from weak sensitizers, guinea pigs were sensitized with formaldehyde (F) or tetramethylthiuram monosulfide (TMTM…
Number of citations: 8 www.sciencedirect.com
XL Xia, QL Zhu, JQ Chen, Z Shi, ZB Dong - Synthesis, 2022 - thieme-connect.com
A highly efficient method for the synthesis of S-aryl dithiocarbamates is reported. By using tetramethylthiuram monosulfide (TMTM) and aryl boronic acids as starting materials, C(sp 2 )–…
Number of citations: 3 www.thieme-connect.com

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